molecular formula C12H17FOS B7991386 4-Fluoro-2-[(n-pentyloxy)methyl]thiophenol

4-Fluoro-2-[(n-pentyloxy)methyl]thiophenol

Cat. No.: B7991386
M. Wt: 228.33 g/mol
InChI Key: DYGLXWZOZSHUAJ-UHFFFAOYSA-N
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Description

4-Fluoro-2-[(n-pentyloxy)methyl]thiophenol is an organic compound with the molecular formula C12H17FOS. It is characterized by the presence of a fluorine atom, a pentyloxy group, and a thiophenol moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-[(n-pentyloxy)methyl]thiophenol typically involves the reaction of 4-fluorothiophenol with n-pentyloxy methyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-[(n-pentyloxy)methyl]thiophenol undergoes various chemical reactions, including:

    Oxidation: The thiophenol group can be oxidized to form sulfonic acids.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Nucleophiles such as amines or alkoxides can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Substitution: Various substituted thiophenols.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

4-Fluoro-2-[(n-pentyloxy)methyl]thiophenol is used in several scientific research fields:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-[(n-pentyloxy)methyl]thiophenol involves its interaction with various molecular targets. The thiophenol group can form strong interactions with metal ions and proteins, influencing their activity. The fluorine atom can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorothiophenol: Lacks the pentyloxy group, making it less hydrophobic.

    2-[(n-Pentyloxy)methyl]thiophenol: Lacks the fluorine atom, affecting its electronic properties.

Uniqueness

4-Fluoro-2-[(n-pentyloxy)methyl]thiophenol is unique due to the combination of the fluorine atom and the pentyloxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

4-fluoro-2-(pentoxymethyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FOS/c1-2-3-4-7-14-9-10-8-11(13)5-6-12(10)15/h5-6,8,15H,2-4,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGLXWZOZSHUAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOCC1=C(C=CC(=C1)F)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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